molecular formula C10H13NO5S B2459230 3-Dimethylsulfamoyl-4-methoxy-benzoic acid CAS No. 786728-89-0

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Cat. No.: B2459230
CAS No.: 786728-89-0
M. Wt: 259.28
InChI Key: MQLMCRQJDMMJSS-UHFFFAOYSA-N
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Description

3-Dimethylsulfamoyl-4-methoxy-benzoic acid is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMCRQJDMMJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid. Understanding the three-dimensional arrangement of this molecule is critical for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties.[1] This document synthesizes data from foundational characterization, experimental solid-state and solution-phase studies, and in silico computational modeling. We will explore the causality behind the selection of key analytical techniques—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT)—and present a cohesive model of the molecule's conformational preferences. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this substituted benzoic acid derivative.

Introduction and Foundational Characteristics

This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a carboxylic acid group, a methoxy group, and a dimethylsulfamoyl group. Its systematic IUPAC name is 3-(dimethylsulfamoyl)-4-methoxybenzoic acid.[2] The molecule belongs to the sulfonamide class, a critical pharmacophore in a vast array of therapeutic agents.[3][4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups establishes a unique electronic environment that influences its chemical reactivity and intermolecular interactions.

The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds:

  • The bond between the aromatic ring and the sulfur atom (C-S).

  • The sulfur-nitrogen bond (S-N).

  • The bond between the aromatic ring and the carboxyl carbon (C-C).

  • The bond within the methoxy group (C-O).

The spatial arrangement of these functional groups relative to each other defines the molecule's overall shape, which is a major determinant of its biological and physical properties.[1]

Identifier Value Source
IUPAC Name 3-(dimethylsulfamoyl)-4-methoxybenzoic acidPubChemLite[2]
Molecular Formula C10H13NO5SPubChemLite[2]
Monoisotopic Mass 259.05145 DaPubChemLite[2]
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OCPubChemLite[2]
InChIKey MQLMCRQJDMMJSS-UHFFFAOYSA-NPubChemLite[2]
Molecular Structure Diagram

The fundamental connectivity and IUPAC numbering scheme for this compound are illustrated below. This structure serves as the basis for the conformational analysis that follows.

Caption: 2D structure and numbering of this compound.

Methodologies for Conformational Analysis

A multi-faceted approach is essential to develop a robust model of a molecule's conformational preferences. No single technique can provide a complete picture. Therefore, we integrate data from solid-state analysis, solution-state analysis, and computational modeling.

workflow cluster_exp Experimental Determination cluster_comp Computational Modeling xray Single-Crystal X-ray Diffraction xray_desc Provides precise atomic coordinates in the solid state (bond lengths, angles, dihedrals). xray->xray_desc analysis Integrated Conformational Model xray->analysis nmr NMR Spectroscopy (e.g., NOESY) nmr_desc Reveals through-space proximities in solution, inferring dominant conformations. nmr->nmr_desc nmr->analysis dft Density Functional Theory (DFT) dft_desc Calculates potential energy surface, identifies low-energy conformers, and predicts geometric parameters. dft->dft_desc dft->analysis synthesis Synthesized & Purified Compound synthesis->xray synthesis->nmr synthesis->dft

Caption: Integrated workflow for comprehensive conformational analysis.

Solid-State Conformation: Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state.[6][7] It provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. The primary causality for its use is the high resolution of the data obtained, offering an atomic-level snapshot. However, it's crucial to recognize that this represents a low-energy conformation constrained by crystal packing forces, which may differ from the conformation in solution or in vivo.[3][4]

Self-Validating Protocol: Growing and Analyzing Crystals

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation.[8] The solution is filtered to remove particulates, which could act as unwanted nucleation sites. Slow evaporation of the solvent over several days to weeks in a vibration-free environment is performed to yield single crystals of sufficient size and quality (typically >0.1 mm).[8][9]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and potential radiation damage, a cryostream is used.[6]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[9]

  • Structure Solution and Refinement: The collected diffraction intensities are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. This initial model is then refined computationally to achieve the best fit between the calculated and observed diffraction patterns.

Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational landscape of a molecule in solution, which is often more relevant for biological applications.[10][11][12] Techniques like the Nuclear Overhauser Effect (NOE) are powerful because they detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. The presence or absence of NOE correlations between specific protons allows for the deduction of preferred solution-state conformations.[12]

Self-Validating Protocol: 2D NOESY Experiment

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5 mL).

  • Data Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed on a high-field NMR spectrometer. The experiment uses a series of radio-frequency pulses to correlate protons that are spatially close.[12]

  • Spectral Analysis: The resulting 2D spectrum displays diagonal peaks and cross-peaks. Cross-peaks connect the signals of two protons that are close in space.

  • Conformational Interpretation: For this compound, key NOE correlations would be sought between:

    • The N-methyl protons and the aromatic proton at C2 or C6.

    • The methoxy protons and the aromatic proton at C5. The pattern of these correlations provides constraints for building a model of the dominant solution-phase conformation.

In Silico Conformation: Density Functional Theory (DFT)

Expertise & Experience: Computational chemistry, particularly DFT, is an indispensable tool for exploring the full potential energy surface of a molecule.[13] Unlike experimental methods that typically observe the most populated (lowest energy) state, DFT can calculate the relative energies of various possible conformers, including transition states.[14][15] The choice of DFT is driven by its excellent balance of computational cost and accuracy for organic molecules.[13] Modern dispersion-corrected DFT functionals are essential for accurately modeling the noncovalent interactions that can influence conformational preferences in aromatic systems.[16]

Self-Validating Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed. This involves rotating the key dihedral angles (e.g., C-S, S-N, C-C) in discrete steps and performing a preliminary energy minimization at each step using a computationally inexpensive method.

  • DFT Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a more robust DFT method (e.g., B3LYP or ωB97X-D functional) with a suitable basis set (e.g., 6-31G* or larger).[14] This process finds the nearest local energy minimum for each starting conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energies, which are used to predict the relative populations of the conformers at a given temperature.

  • Data Analysis: The geometric parameters (bond lengths, angles, dihedrals) and relative energies of the stable conformers are analyzed and compared with experimental data.

The Conformational Landscape of this compound

By integrating the results from these three methodologies, a detailed picture of the molecule's conformational preferences emerges. Studies on related benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature.[3][4][17]

Key Torsional Angles:

  • τ1 (C1-C2-S10-N13): This dihedral angle describes the orientation of the sulfamoyl group relative to the plane of the benzene ring. Studies on similar molecules suggest that conformations where this angle is near ±90° (perpendicular) are often energetically favored to minimize steric hindrance.[17]

  • τ2 (C2-S10-N13-C14/C15): This describes the rotation around the S-N bond. For N,N-dimethylsulfonamides, a staggered conformation is generally expected.

  • τ3 (C6-C1-C7=O9): This describes the orientation of the carboxylic acid group. It often lies nearly coplanar with the aromatic ring to maximize conjugation, but can be twisted due to steric hindrance from adjacent substituents.

Expected Findings:

  • Solid-State (X-ray): A single, well-defined conformation will be observed. It is predicted that the sulfamoyl group will be oriented roughly perpendicular to the aromatic ring. Intramolecular and intermolecular hydrogen bonds involving the carboxylic acid proton and the sulfonyl oxygens are likely to be key features of the crystal packing.

  • Solution-State (NMR): The molecule will exist in a dynamic equilibrium of several low-energy conformers. The observed NOE signals will be an average of these conformations, likely indicating a preference for a conformation similar to that found in the solid state but with more rotational freedom.

  • Computational (DFT): DFT calculations are expected to identify several low-energy minima separated by relatively small energy barriers. The global minimum is likely to feature a near-perpendicular arrangement of the C-S bond relative to the ring plane. The relative energies of these conformers will allow for the prediction of their Boltzmann populations at room temperature.

Parameter X-ray Crystallography DFT (Calculated) Comment
τ1 (C1-C2-S10-N13) ~ ±90°~ ±90°Perpendicular orientation is common to reduce steric clash.[17]
S=O Bond Lengths ~ 1.43 Å~ 1.45 ÅTypical double bond character.
S-N Bond Length ~ 1.63 Å~ 1.65 ÅSingle bond character.
C-S Bond Length ~ 1.77 Å~ 1.78 ÅConsistent with C(sp²)-S single bond.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. A comprehensive analysis, leveraging the strengths of X-ray crystallography, NMR spectroscopy, and DFT calculations, is essential for a complete understanding. The dominant conformations likely feature a sulfamoyl group oriented perpendicular to the aromatic ring. This integrated approach provides a robust structural foundation crucial for rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties. The methodologies detailed herein represent a self-validating system for the rigorous conformational analysis of complex organic molecules.

References

  • The Shapes of Sulfonamides: A Rot
  • NMR Spectroscopy: a Tool for Conform
  • Sulfonamide-related conformational effects and their importance in structure-based design. spare.usask.ca.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. King's College London.
  • 716358-74-6 | 3-(N-ethylsulfamoyl)-4-methoxybenzoic acid. ChemScene.
  • The Shapes of Sulfonamides: A Rot
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • 710989-29-0|3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. BLDpharm.
  • Density Functional Theory Calculations and Vibrational Circular Dichroism of Arom
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • An Efficient Workflow for Generation of Conformational Ensembles of Density Functional Theory Quality: Dimers of Polycyclic (Hetero-)
  • Protein structure determination
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • X-ray Crystallography for Molecular Structure Determin
  • How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.
  • Small molecule crystallography. Excillum.
  • X-ray crystallography. Wikipedia.
  • Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems.
  • 3-(2,4-Dimethoxy-phenylsulfamoyl)-4-methoxy-benzoic acid. SCBT.
  • Density functional theory. Wikipedia.
  • This compound (C10H13NO5S). PubChemLite.
  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. scik.org.
  • 3-(dimethylsulfamoyl)-4-methylbenzoic acid (C10H13NO4S). PubChemLite.
  • 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
  • Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB.
  • Benzoic acid, 4-methoxy-. the NIST WebBook.
  • An In-depth Technical Guide to 4-Methoxybenzoic Acid. Benchchem.
  • 3 Methoxy Benzoic Acid.
  • 3-Hydroxy-4-methoxybenzoic acid. the NIST WebBook.
  • 3-Methoxy-4-(methoxymethoxy)benzoic acid | 5533-02-8. Sigma-Aldrich.
  • Chemical Properties of m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Cheméo.

Sources

solubility of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Process Crystallization of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid: A Technical Guide

Executive Summary

This compound (CAS: 33045-53-7) is a critical intermediate in the synthesis of benzamide-based pharmaceutical compounds, particularly in the development of antipsychotics and antiemetics (e.g., substituted benzamides like amisulpride or tiapride analogs). Its purification and solid-state characterization are pivotal for downstream processing.[1][2]

This guide addresses the solubility landscape of this compound. While specific thermodynamic solubility data for this intermediate is often proprietary or absent from public repositories, its physicochemical behavior can be accurately profiled through structural analogy to 4-methoxybenzoic acid and sulfonamide derivatives .[1][2] This document provides a comprehensive protocol for determining its solubility, modeling its thermodynamic properties, and designing a robust crystallization process.[1][2]

Structural Analysis & Solubility Prediction

Understanding the Structure-Property Relationships (SPR) is the first step in solvent selection.[1] The molecule contains three distinct functional groups that dictate its interaction with solvents:

Functional GroupCharacterSolvent Interaction Mechanism
Carboxylic Acid (-COOH) Polar, H-bond Donor/AcceptorStrong interaction with polar protic solvents (Alcohols, Water at high pH). Dimerization in non-polar solvents.
Methoxy (-OCH₃) Polar, H-bond AcceptorIncreases solubility in moderately polar solvents (Esters, Ketones).
Dimethylsulfamoyl (-SO₂N(CH₃)₂) Polar Aprotic, LipophilicThe dimethyl substitution reduces H-bond donation compared to a primary sulfonamide, increasing solubility in aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).

Predicted Solubility Trends: Based on the "Like Dissolves Like" principle and data from analogous compounds (e.g., 4-methoxybenzoic acid [1, 2], sulfonamides [3]):

  • High Solubility: DMSO, DMF, DMAc . (Dipolar aprotic solvents interact strongly with the sulfamoyl and carboxyl groups).[1][2]

  • Moderate Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate .[2] (Good for crystallization; solubility likely increases significantly with temperature).[1][2]

  • Low Solubility: Water (at acidic/neutral pH), Toluene, Hexane .[2] (The hydrophobic aromatic core and lack of ionization at low pH limit water solubility).[1][2]

Experimental Methodology: Determination of Solubility

To generate the solubility curve required for process design, two primary methods are recommended: the Static Equilibrium Method (Shake-Flask) for accuracy, and the Dynamic Method (Laser Monitoring) for speed and metastable zone width (MSZW) determination.

Protocol A: Static Equilibrium Method (Gravimetric/HPLC)

Best for: Generating thermodynamic equilibrium data.

  • Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present.[1][2]

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant in a tared vial under vacuum at 40°C until constant weight.

    • HPLC (Preferred): Dilute the filtrate with mobile phase and analyze (Column: C18, Mobile Phase: ACN/Water + 0.1% H3PO4).[2]

Protocol B: Dynamic Laser Monitoring Method

Best for: Rapid polythermal solubility curves and MSZW.[2]

  • Setup: Place a mixture of solute and solvent with a known composition (

    
    ) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).
    
  • Heating: Heat the mixture at a slow rate (0.2 K/min) until the turbidity signal drops to the baseline (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool the clear solution at the same rate until the turbidity signal spikes (Nucleation Temperature,

    
    ).
    
  • Repeat: Add more solvent to change concentration and repeat.

Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Solid Compound SolventSelect Solvent Selection (Polar/Non-Polar) Start->SolventSelect MethodChoice Select Method SolventSelect->MethodChoice Static Static Method (Shake Flask) MethodChoice->Static Accuracy Dynamic Dynamic Method (Laser/Turbidity) MethodChoice->Dynamic Speed/MSZW Equilibrate Equilibrate (24-48h, Const. T) Static->Equilibrate HeatCool Heat/Cool Cycle (0.2 K/min) Dynamic->HeatCool Filter Filter Supernatant (Isothermal) Equilibrate->Filter Analyze Quantify (HPLC/Grav) Filter->Analyze Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->Model Detect Detect T_diss / T_nuc HeatCool->Detect Detect->Model

Figure 1: Workflow for solubility determination and modeling.[2]

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated to theoretical models to allow interpolation and process design.[2]
The Modified Apelblat Equation

This is the most robust semi-empirical model for correlating solubility (


) with temperature (

) for pharmaceutical intermediates [1, 4].[1]


  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and enthalpy of solution.[1][2]
      
      
      accounts for the temperature dependence of the enthalpy.[1][2]
Thermodynamic Parameters

Using the Van't Hoff analysis , the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) can be calculated:


  • Positive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  Endothermic dissolution (Solubility increases with T).[1]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).[1]
    

Process Application: Crystallization Strategy

Based on the predicted solubility landscape, the following crystallization strategies are recommended for purification:

Strategy 1: Cooling Crystallization
  • Solvent: Ethanol or Isopropanol .[1][2]

  • Rationale: These solvents likely show a steep solubility curve (high solubility at boiling point, low at ambient).[2] This maximizes yield (

    
    ) and purification potential.[1][2]
    
  • Control: Cooling rate should be controlled (e.g., cubic cooling profile) to maintain supersaturation within the Metastable Zone Width (MSZW).

Strategy 2: Anti-Solvent Crystallization
  • Solvent: Acetone or Methanol (Dissolves the compound well).[1]

  • Anti-Solvent: Water (acidified to pH 3-4) or Heptane .[1][2]

  • Rationale: If the compound is too soluble in alcohols, adding a non-solvent forces precipitation.[1][2]

  • Note: Acidified water is preferred to prevent ionization of the carboxylic acid group, which would increase solubility and reduce yield.[1][2]

Data Presentation Template

Use the following table structure to organize your experimental results:

Table 1: Experimental Mole Fraction Solubility (


) of this compound 
T (K)MethanolEthanolIsopropanolAcetoneEthyl AcetateWater (pH 3)
283.15Exp.[1] DataExp. DataExp. DataExp. DataExp. DataExp. Data
293.15..................
303.15..................
313.15..................
323.15..................

References

  • Wang, M., et al. (2021).[1][2] "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K." The Journal of Chemical Thermodynamics, 161: 106511.[1][2] Link[1]

  • Zhang, Y., et al. (2020).[1][2] "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 65(3).[2] Link[1]

  • Perlovich, G. L., et al. (2013).[1][2] "Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides." Journal of Solution Chemistry, 42: 691–714.[1][2] Link[1]

  • Apelblat, A., & Manzurola, E. (1999).[2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[2] The Journal of Chemical Thermodynamics, 31(1): 85-91.[2] Link[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Dimethylsulfamoyl-4-methoxy-benzoic acid. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This predictive analysis is grounded in data from analogous structures and serves as a robust reference for researchers engaged in the synthesis, identification, and characterization of this and related compounds.

Molecular Structure and Overview

This compound possesses a multifaceted structure, incorporating a carboxylic acid, a methoxy group, and a dimethylsulfamoyl group attached to a benzene ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and the assessment of its purity. Understanding the expected spectroscopic data is paramount for any research or development involving this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a common solvent like DMSO-d₆ are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N,N-dimethyl group, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.
~8.1Doublet1HAr-HAromatic proton ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group.
~7.8Doublet of Doublets1HAr-HAromatic proton ortho to both the carboxylic acid and sulfamoyl groups, expected to be the most downfield aromatic signal.
~7.2Doublet1HAr-HAromatic proton ortho to the methoxy group and meta to the carboxylic acid group.
~3.9Singlet3HOCH₃The methoxy group protons are shielded and appear as a singlet.
~2.7Singlet6HN(CH₃)₂The two methyl groups of the dimethylsulfamoyl group are equivalent and appear as a singlet.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~167C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158Ar-C (C-OCH₃)The aromatic carbon attached to the electron-donating methoxy group is shifted downfield.
~135Ar-C (C-SO₂N(CH₃)₂)The aromatic carbon attached to the electron-withdrawing sulfamoyl group.
~132Ar-CHAromatic methine carbon.
~130Ar-C (C-COOH)The aromatic carbon attached to the carboxylic acid group.
~125Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon ortho to the methoxy group, which is expected to be the most upfield aromatic carbon.
~56OCH₃The carbon of the methoxy group.
~38N(CH₃)₂The carbons of the N,N-dimethyl group.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set an appropriate spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width compared to the ¹H spectrum.

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
1700-1680C=O stretchCarboxylic acid (aryl)[1]
1600, 1475C=C stretchAromatic ring
1350-1310S=O asymmetric stretchSulfonamide
1250-1200C-O stretchAryl ether (methoxy)
1160-1140S=O symmetric stretchSulfonamide
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound 3-Dimethylsulfamoyl- 4-methoxy-benzoic acid (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy (ATR) Compound->IR Direct solid analysis MS Mass Spectrometry (ESI) Compound->MS Dissolve and infuse Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Figure 2: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₁₃NO₅S), the following mass-to-charge ratios (m/z) are predicted.[2]

Adduct Predicted m/z
[M+H]⁺260.05873
[M+Na]⁺282.04067
[M-H]⁻258.04417

Molecular Weight: 259.28 g/mol Monoisotopic Mass: 259.05145 Da[2]

Predicted Fragmentation Pattern:

Upon ionization, the molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:

  • Loss of H₂O (18 Da) from the carboxylic acid.

  • Loss of COOH (45 Da) from the carboxylic acid.

  • Loss of SO₂ (64 Da) from the sulfamoyl group.

  • Loss of N(CH₃)₂ (44 Da) from the dimethylsulfamoyl group.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization:

    • Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, and can be run in both positive and negative ion modes.

  • Mass Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to further confirm the molecular structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this molecule. While this guide serves as a strong predictive framework, experimental verification remains the gold standard for structural elucidation.

References

  • PubChemLite. This compound (C10H13NO5S). Available at: [Link].

  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link].

Sources

Technical Analysis: Therapeutic Targets of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , focusing on its pharmacological profile, therapeutic targets, and experimental validation.

Executive Summary

This compound (CAS: 786728-89-0) is a specialized sulfamoylbenzoate scaffold characterized by a unique substitution pattern that differentiates it from classical sulfonamide antibacterials and diuretics. Unlike primary sulfonamides that target carbonic anhydrase or dihydropteroate synthase, this


-dimethyl-substituted derivative exhibits a distinct pharmacological profile.

The compound is primarily identified as a Negative Allosteric Modulator (NAM) of the sweet taste receptor (hTAS1R2/hTAS1R3 ), positioning it as a critical agent in sensory pharmacology for taste masking applications. Secondarily, its structural homology to Probenecid suggests significant potential as an inhibitor of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1) , offering a theoretical basis for uricosuric activity without the cross-reactivity associated with primary sulfonamides.

Chemical Identity & Structural Activity Relationship (SAR)

Chemical Profile[1][2]
  • IUPAC Name: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 259.28 g/mol [2]

  • Key Functional Groups:

    • Benzoic Acid Moiety: Critical for binding to transmembrane domains of GPCRs and anion transporters.

    • Dimethylsulfamoyl Group (

      
      ):  The 
      
      
      
      -dimethyl substitution sterically hinders Zinc coordination, thereby abolishing Carbonic Anhydrase (CA) activity and preventing antibacterial (DHPS) binding. This increases selectivity for allosteric sites on receptors.
    • Methoxy Group (

      
      ):  Provides lipophilicity and hydrogen bond acceptance, mimicking the phenoxy/alkoxy features seen in sweet taste inhibitors like Lactisole.
      
SAR Logic

The molecule acts as a "privileged scaffold" bridging two distinct pharmacological classes:

  • Taste Modulators: It shares the alkoxy-benzoic core with Lactisole (a known sweet inhibitor), but replaces the propanoic acid tail with a rigid benzoic acid and adds a sulfonamide bioisostere.

  • Renal Transporter Inhibitors: It is a structural analog of Probenecid (4-dipropylsulfamoylbenzoic acid). The shift of the sulfamoyl group to the meta position (relative to carboxyl) and the addition of a para-methoxy group modulates its affinity for OATs.

Primary Therapeutic Target: Sweet Taste Receptor (hTAS1R2/hTAS1R3)

The most validated application of this compound lies in Sensory Pharmacology . It functions as a sweet taste inhibitor, used to suppress cloying sweetness in pharmaceutical formulations or food products.

Mechanism of Action: Negative Allosteric Modulation

The compound targets the hTAS1R3 subunit of the sweet taste receptor heterodimer. Unlike competitive antagonists that block the ligand-binding domain (Venus Flytrap Domain), this molecule binds to the Transmembrane Domain (TMD) .

  • Binding Mode: It stabilizes the receptor in an inactive conformation (trans-inhibition), preventing the conformational change required for G-protein (

    
    ) coupling.
    
  • Effect: It reduces the efficacy (

    
    ) and potency (
    
    
    
    ) of agonists like sucrose, sucralose, and aspartame.
Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism within the taste bud cells.

SweetTastePathway cluster_0 Inhibition Mechanism Agonist Sucrose/Sweetener Receptor hTAS1R2/hTAS1R3 (Active State) Agonist->Receptor Binds VFTD InhibitedReceptor Receptor-Inhibitor Complex (Locked Inactive) Receptor->InhibitedReceptor Stabilization GProtein Gα-gustducin (Activation) Receptor->GProtein Activates Inhibitor 3-Dimethylsulfamoyl- 4-methoxy-benzoic acid Inhibitor->Receptor Binds TMD (Allosteric Inhibition) InhibitedReceptor->GProtein Blocks PLCb2 PLCβ2 GProtein->PLCb2 IP3 IP3 Production PLCb2->IP3 CaRelease Ca2+ Release (ER) IP3->CaRelease TRPM5 TRPM5 Channel (Depolarization) CaRelease->TRPM5 Signal Neurotransmission (Sweet Perception) TRPM5->Signal

Caption: Mechanism of NAM inhibition on hTAS1R3, preventing G-protein coupling and subsequent calcium signaling.

Secondary Target: Urate Transporter 1 (URAT1)

Given its structural homology to Probenecid , this compound is a high-probability candidate for modulating renal organic anion transport.

Mechanism: Uricosuric Action
  • Target: URAT1 (SLC22A12) located on the apical membrane of proximal tubule cells.

  • Physiological Role: URAT1 reabsorbs urate from urine back into the blood.

  • Drug Interaction: The benzoic acid moiety acts as an anionic mimic of urate. The hydrophobic tail (methoxy-phenyl-sulfamoyl) interacts with the transporter's hydrophobic pocket, blocking urate entry.

  • Therapeutic Potential: Treatment of hyperuricemia (Gout) by increasing uric acid excretion.

Comparative Data: Probenecid vs. Target Compound
FeatureProbenecidThis compound
Structure 4-(dipropylsulfamoyl)benzoic acid3-(dimethylsulfamoyl)-4-methoxybenzoic acid
Sulfamoyl Position Para (4)Meta (3)
Substituents Dipropyl (Lipophilic)Dimethyl (Less Lipophilic) + Methoxy
Primary Target OAT1, OAT3, URAT1hTAS1R3 (High Affinity), URAT1 (Predicted)
Antibacterial Activity NoneNone (Lack of primary amine)

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: hTAS1R3 Calcium Flux Assay (Sweet Inhibition)

Objective: Quantify the IC50 of the compound against a standard sweetener (Sucralose).

  • Cell Line: HEK293T cells stably expressing hTAS1R2 and hTAS1R3 subunits, plus the chimeric G-protein G

    
    16gust44  (to couple receptor activation to calcium release).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in assay buffer (HBSS).
  • Agonist Challenge:

    • Control: Add Sucralose (

      
       concentration, typically 1 mM) 
      
      
      
      Measure Fluorescence (
      
      
      ).
    • Test: Pre-incubate cells with the test compound for 15 minutes. Add Sucralose

      
       Measure Fluorescence.
      
  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: A sigmoidal dose-response curve indicating concentration-dependent inhibition confirms NAM activity.

Protocol B: URAT1 Uptake Inhibition Assay

Objective: Assess uricosuric potential by measuring inhibition of


C-Urate uptake.
  • Expression System: Xenopus laevis oocytes injected with hURAT1 cRNA.

  • Uptake Buffer: ND96 buffer (pH 7.4), free of chloride to maximize URAT1 activity.

  • Assay:

    • Incubate oocytes with

      
      C-Uric Acid (50 
      
      
      
      M) in the presence or absence of the test compound (100
      
      
      M).
    • Incubate for 60 minutes at 25°C.

  • Termination: Wash oocytes 3x with ice-cold buffer. Lyse oocytes with SDS.

  • Quantification: Liquid scintillation counting.

  • Control: Use Probenecid (100

    
    M) as a positive control.
    
    • Validation Criteria: If uptake is reduced by >50% compared to vehicle, the compound is a confirmed URAT1 inhibitor.

References

  • PubChem. (n.d.). 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste. Journal of Biological Chemistry. (Contextual reference for NAM mechanism on hTAS1R3).
  • Enomoto, A., et al. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Technical Guide: Commercial Availability & Application of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , a specialized building block used in medicinal chemistry for the development of sulfonamide-containing therapeutics.

CAS Number: 786728-89-0 Molecular Formula: C₁₀H₁₃NO₅S Molecular Weight: 259.28 g/mol Primary Classification: Benzoic Acid Derivative / Sulfonamide Building Block

Executive Summary

This compound is a critical intermediate in drug discovery, primarily utilized to introduce the dimethylsulfamoyl moiety into pharmacophores. This functional group serves as a bioisostere for other polar groups and modulates lipophilicity and metabolic stability. While not a commodity chemical, it is commercially available as a "Fine Chemical" or "Building Block" from specialized catalog suppliers. Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), specifically CCR10 antagonists, and various enzyme inhibitors where sulfonamide interactions are pivotal.

Chemical Identity & Specifications

To ensure reproducibility in synthesis, researchers must verify the compound against the following physicochemical standards.

Structural Data
PropertySpecification
IUPAC Name 3-(N,N-Dimethylsulfamoyl)-4-methoxybenzoic acid
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
InChIKey MQLMCRQJDMMJSS-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
Critical Quality Attributes (CQA)

When sourcing this material for biological assays, the following impurities must be monitored via HPLC/MS:

  • Hydrolysis Byproduct: 3-Sulfo-4-methoxybenzoic acid (arises from moisture exposure of the sulfonyl chloride precursor).

  • Regioisomers: 4-Methoxy-2-(dimethylsulfamoyl)benzoic acid (rare, but possible if chlorosulfonation lacks regiocontrol).

  • Residual Solvent: Dimethylamine (used in excess during synthesis).

Commercial Landscape & Suppliers

The supply chain for this compound is tiered based on the development phase. It is generally not available in bulk metric tons but is readily sourced in gram-to-kilogram quantities.

Tier 1: Catalog Suppliers (Discovery Phase: mg – 100g)

These suppliers maintain stock for immediate shipment (Lead time: 1–2 weeks).

  • Biosynth: A primary manufacturer/aggregator for this specific CAS. Known for high purity (>98%) suitable for biological screening.

  • CymitQuimica: Acts as a major distributor in Europe, often sourcing from Biosynth or equivalent Asian manufacturers.

  • Santa Cruz Biotechnology (SCBT): Often lists related sulfonamide derivatives; verify specific batch availability for CAS 786728-89-0.

Tier 2: Custom Synthesis & CROs (Process Dev: >1kg)

For scale-up, "Make-to-Order" is the standard procurement model.

  • Enamine / WuXi AppTec: Capable of rapid synthesis campaigns.

  • Key Driver: The synthesis is chemically straightforward (2 steps), making custom synthesis cost-effective for batches >500g.

Procurement Decision Logic

The following diagram outlines the optimal sourcing strategy based on project needs.

ProcurementStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100g (Discovery) QtyCheck->SmallScale High Price/g OK LargeScale > 100g (Process Dev) QtyCheck->LargeScale Cost Sensitivity Catalog Catalog Suppliers (Biosynth, Cymit) Lead Time: 1-2 Weeks SmallScale->Catalog Custom Custom Synthesis (CROs) Lead Time: 4-8 Weeks LargeScale->Custom QC Internal QC (H-NMR, LCMS) Catalog->QC Custom->QC

Figure 1: Strategic sourcing workflow for this compound.

Synthetic Context & Production

Understanding the synthesis is vital for troubleshooting impurities in commercial batches. The industrial route relies on Chlorosulfonation .

Synthetic Pathway
  • Precursor: 4-Methoxybenzoic acid (p-Anisic acid).

  • Functionalization: Reaction with Chlorosulfonic acid (

    
    ) introduces the sulfonyl chloride group at the meta position (ortho to the methoxy group) due to the directing effects of the methoxy (o,p-director) and carboxyl (m-director) groups.
    
  • Amidation: The intermediate sulfonyl chloride reacts with dimethylamine (

    
    ) to yield the final sulfonamide.
    

SynthesisPath Anisic 4-Methoxybenzoic Acid (Starting Material) Intermediate 3-Chlorosulfonyl-4-methoxybenzoic acid (Reactive Intermediate) Anisic->Intermediate Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product This compound (Final Product) Intermediate->Product Nucleophilic Substitution Reagent2 Dimethylamine (HNMe2) Reagent2->Product

Figure 2: Industrial synthesis pathway highlighting the reactive intermediate.

Quality Implications
  • Regiochemistry: The meta position relative to the carboxylic acid is favored, but steric hindrance from the methoxy group can complicate the reaction. High-quality suppliers will use recrystallization to remove isomers.

  • Stability: The sulfonyl chloride intermediate is moisture-sensitive. If the "Amidation" step is delayed or wet, the batch will contain high levels of sulfonic acid impurities.

Experimental Protocol: Quality Verification

Before using a commercial batch in sensitive biological assays, perform the following validation.

Objective: Confirm identity and absence of reactive sulfonyl chloride species.

  • Sample Prep: Dissolve 5 mg of compound in 600 µL DMSO-

    
    .
    
  • ¹H-NMR Acquisition: Run a standard proton scan.

  • Analysis Criteria:

    • Methoxy: Singlet (~3.9 ppm, 3H).

    • Dimethyl: Singlet (~2.7 ppm, 6H). Note: If this signal is split or shifted, suspect restricted rotation or protonation.

    • Aromatic Region: Three distinct signals (approx. 7.0–8.5 ppm) corresponding to the 1,2,4-substitution pattern.

  • LC-MS Validation: Inject on C18 column (Water/Acetonitrile + 0.1% Formic Acid). Look for

    
    .
    

References

  • CymitQuimica. Product Catalog: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Biosynth. Fine Chemicals Division: Sulfonamide Building Blocks. Retrieved from

  • Google Patents. JP5492189B2 - CCR10 Antagonists and Intermediates. (Demonstrates utility of the chlorosulfonyl intermediate). Retrieved from

Methodological & Application

Optimization of RP-HPLC Method for the Quantification of 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA) is a critical intermediate often encountered in the synthesis of sulfonamide-based diuretics and antihypertensive agents. Its analysis presents specific chromatographic challenges due to its dual functionality: a polar, ionizable carboxylic acid moiety and a lipophilic dimethyl-substituted sulfonamide group.

This Application Note provides a comprehensive guide for developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for DSMBA. Unlike generic protocols, this guide focuses on the mechanistic control of ionization to ensure peak symmetry and reproducible retention.

Target Analyte Profile
PropertyCharacteristicChromatographic Implication
Structure Benzoic acid core with -OCH₃ (C4) and -SO₂N(CH₃)₂ (C3)Mixed polarity; aromatic UV absorption.
Acidity (pKa) ~3.2 - 3.6 (Estimated)The electron-withdrawing sulfamoyl group increases acidity compared to anisic acid (pKa 4.47). Strict pH control is required.
Ionization Monoprotic AcidThe sulfonamide nitrogen is disubstituted (dimethyl), rendering it non-ionizable. Only the carboxylic acid protonates/deprotonates.
Solubility Low in acidic water; High in MeOH/ACNSample diluent must match initial mobile phase strength to prevent precipitation.

Physicochemical Assessment & Strategy

The "Low pH" Strategy

For benzoic acid derivatives, operating at a pH above the pKa results in ionization (


), leading to poor retention on C18 columns and potential "ion-exclusion" effects (fronting).

Expert Insight: We utilize a pH suppression strategy . By maintaining the mobile phase pH at 2.5 – 3.0 (approx. 1 unit below the pKa), we force the molecule into its neutral, protonated state (


). This maximizes hydrophobic interaction with the stationary phase, ensuring sharper peaks and stable retention times [1].
UV Detection Selection

While benzoic acids absorb generically at 254 nm, the methoxy and sulfonamide auxochromes often shift the


.
  • Protocol: Perform a Diode Array Detector (DAD) scan (200–400 nm).

  • Expectation: A primary maximum

    
     230-240 nm and a secondary band 
    
    
    
    270-280 nm.
  • Recommendation: Use 230 nm for trace impurity analysis (higher sensitivity) and 254 nm for assay (higher selectivity against solvent noise).

Method Development Workflow

The following diagram outlines the logical progression for developing this specific method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Molecule Assessment Solubility 1. Solubility & UV Scan (MeOH/Water) Start->Solubility Screening 2. Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening MobilePhase 3. Mobile Phase Optimization (pH 2.5 Buffer) Screening->MobilePhase Optimization 4. Gradient & Temp Fine-Tuning MobilePhase->Optimization Optimization->MobilePhase Poor Resolution Validation 5. ICH Q2(R1) Validation Optimization->Validation

Figure 1: Step-by-step method development workflow for DSMBA analysis.

Experimental Protocols

Protocol A: Preparation of Solutions

Objective: Create stable stock solutions that prevent precipitation upon injection.

  • Diluent Preparation: Mix Methanol : Water (50:50 v/v). Do not use pure water as the diluent to avoid precipitation of the lipophilic neutral form.

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL HPLC-grade water (10 mM).
      
    • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%).

    • Note: Formic acid (0.1%) is a valid LC-MS compatible alternative, but phosphate provides better peak symmetry for benzoic acids.

  • Stock Solution: Accurately weigh 25 mg DSMBA into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

Protocol B: Chromatographic Conditions

System: HPLC with UV/DAD Detector.

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 or 5 µm.End-capping reduces silanol interactions with the sulfonamide group.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CControls viscosity and improves reproducibility.
Injection 5 - 10 µLLow volume prevents "solvent wash" effects.
Detection 230 nm (Quant), 254 nm (Qual)230 nm captures the benzoyl

transition.
Protocol C: Gradient Program

A gradient is recommended to elute potential late-eluting synthetic precursors (e.g., highly lipophilic side products) and clean the column.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile (ACN)

Time (min)% A (Buffer)% B (ACN)Event
0.09010Initial equilibration
2.09010Isocratic hold (Polar impurities)
12.04060Linear gradient elution
15.01090Column wash
17.01090Hold wash
17.19010Return to initial
22.09010Re-equilibration

Method Validation Strategy (ICH Q2(R1))

To ensure the method is "trustworthy," it must be validated according to ICH Q2(R1) guidelines [2].

Specificity (Forced Degradation)

Demonstrate that the method can separate DSMBA from its degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid degradation of the ester/amide bonds).

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (using DAD).

Linearity & Range
  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Inject the 100% standard solution 6 times.

  • Criterion: RSD of peak area

    
    .
    

Troubleshooting & Optimization Logic

Common issues with benzoic acid sulfonamides and their remediation.

Troubleshooting Issue Problem Observed Tailing Peak Tailing (>1.5) Issue->Tailing Drift Retention Drift Issue->Drift Split Split Peaks Issue->Split Sol1 Action: Lower pH to 2.2 or Increase Buffer Conc. Tailing->Sol1 Sol2 Action: Check Column Temp & Equilibration Time Drift->Sol2 Sol3 Action: Reduce Injection Vol or Match Diluent to MP A Split->Sol3

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

Key Troubleshooting Notes:
  • Peak Tailing: Often caused by silanol interaction with the sulfonamide or partial ionization of the acid. Solution: Ensure pH is

    
    . If using an older column, add 5% methanol to Mobile Phase A to wet the phase, or switch to a "Base Deactivated" (BDS) column.
    
  • Retention Shift: Benzoic acids are sensitive to temperature. Ensure the column oven is stable at 30°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[1][2] Practical HPLC Method Development. John Wiley & Sons.[3]

  • International Conference on Harmonisation (ICH).[4] (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem.[6][7] (n.d.). This compound Compound Summary. National Library of Medicine. [6]

Sources

3-Dimethylsulfamoyl-4-methoxy-benzoic acid as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid in Drug Synthesis

Executive Summary

This compound (CAS: 33045-52-2 / 786728-89-0) is a critical pharmacophore scaffold used in the synthesis of benzamide-based antipsychotics (targeting Dopamine D2/D3 receptors), uricosurics (hURAT1 inhibitors), and Nav1.7 sodium channel blockers . Its structural core—combining an electron-rich methoxy group with a polar, metabolic-stable dimethylsulfamoyl moiety—provides unique physicochemical properties that enhance blood-brain barrier (BBB) permeability and receptor binding affinity.

This guide details the optimized synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to provide process-critical insights for medicinal chemists.

Chemical Profile & Structural Logic

  • IUPAC Name: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 259.28 g/mol [1][3]

  • Key Functionality:

    • C1-Carboxyl: Handle for amide coupling (pharmacophore attachment).

    • C3-Dimethylsulfamoyl: Bioisostere for carboxamides; enhances solubility and metabolic stability compared to simple sulfonamides.

    • C4-Methoxy: Electron-donating group (EDG) that modulates the acidity of the benzoic acid and influences the electronic environment of the aromatic ring.

Synthesis Protocol: The "Chlorosulfonation-Amination" Route

The industrial standard for synthesizing this intermediate starts from 4-methoxybenzoic acid (p-Anisic acid) . The reaction exploits the directing effects of the methoxy group to install the sulfonyl moiety regioselectively at the C3 position.

Step 1: Chlorosulfonation (Preparation of Sulfonyl Chloride)

Reaction Logic: The methoxy group is a strong ortho/para director. Since the para position is blocked by the carboxyl group, electrophilic aromatic substitution occurs exclusively at the ortho position (C3). Chlorosulfonic acid serves as both the reagent and solvent.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[4]

  • Chlorosulfonic acid (

    
    ) (5.0 equiv)
    
  • Thionyl chloride (

    
    ) (0.5 equiv, optional, to drive conversion)
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl2). Cool the flask to 0–5°C using an ice-salt bath.

  • Addition: Charge Chlorosulfonic acid (5.0 equiv). Slowly add 4-Methoxybenzoic acid portion-wise over 30 minutes.

    • Critical Control: Maintain internal temperature < 10°C . Rapid addition causes exotherms that lead to charring or desulfonation.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C), then heat to 55–60°C for 4 hours.

    • Endpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate 3-chlorosulfonyl-4-methoxybenzoic acid is unstable; proceed immediately to workup.

  • Quenching: Cool the mixture to < 10°C. Very slowly pour the reaction mass onto crushed ice (10x weight of reactants) with vigorous stirring.

    • Safety: This releases massive amounts of HCl gas. Perform in a high-efficiency fume hood.

  • Isolation: Filter the white precipitate (sulfonyl chloride intermediate). Wash with ice-cold water (3x) to remove residual acid. Do not dry completely ; use the wet cake immediately to prevent hydrolysis.

Step 2: Amination (Formation of Dimethylsulfamoyl Moiety)

Reaction Logic: The sulfonyl chloride is highly electrophilic.[5] Reaction with dimethylamine must be controlled to prevent hydrolysis of the sulfonyl chloride by water or attack on the carboxylic acid.

Reagents:

  • Wet cake of 3-chlorosulfonyl-4-methoxybenzoic acid

  • Dimethylamine (40% aq. solution or 2.0M in THF) (excess, ~3-4 equiv)

  • Solvent: THF or Acetone (if using anhydrous amine) or Water (if using aq. amine)

Protocol:

  • Setup: Suspend the wet sulfonyl chloride cake in water (or THF) at 0°C .

  • Amination: Add Dimethylamine solution dropwise, maintaining pH > 9.

    • Mechanism:[5][6] The amine attacks the sulfur center, displacing chloride.

  • Reaction: Stir at 0–10°C for 2 hours, then allow to warm to 20°C for 1 hour.

  • Workup:

    • Acidify the mixture to pH 2–3 using 6N HCl. The product, 3-dimethylsulfamoyl-4-methoxybenzoic acid, will precipitate.

    • Filter the solid.[5][6][7]

    • Purification: Recrystallize from Ethanol/Water (80:20) .

    • Yield: Typically 75–85% (over 2 steps).

Downstream Application: Pharmacophore Coupling

This intermediate is most commonly coupled with diamines (e.g., substituted pyrrolidines or piperazines) to generate benzamide antipsychotics.

Protocol: Amide Coupling via Acid Chloride

  • Activation: Dissolve 3-dimethylsulfamoyl-4-methoxybenzoic acid in Toluene. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours to form the acid chloride. Evaporate solvent.[6][8]

  • Coupling: Dissolve the residue in DCM. Add the amine partner (e.g., (S)-(1-ethylpyrrolidin-2-yl)methanamine) and Triethylamine (2.0 equiv) at 0°C.

  • Result: Formation of the bioactive benzamide.[8]

Visualized Workflow (Graphviz)

SynthesisWorkflow Start 4-Methoxybenzoic Acid (Anisic Acid) Step1 Chlorosulfonation (ClSO3H, <10°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Chlorosulfonyl-4-methoxybenzoic acid Step1->Inter Regioselective (Ortho to OMe) Step2 Amination (HN(CH3)2, pH >9) Inter->Step2 Nucleophilic Attack Product TARGET: 3-Dimethylsulfamoyl-4-methoxybenzoic acid Step2->Product Acidification (pH 2) App Downstream Coupling (Amide Formation) Product->App Drug Synthesis

Caption: Step-by-step synthetic pathway from commodity starting material to high-value intermediate.

Analytical Quality Control (QC)

To validate the synthesis, compare your product against these specifications:

TestSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or impurities.
Melting Point 190°C – 194°CSharp range indicates high purity.
HPLC Purity > 98.0%Critical for GMP applications.
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH), 8.2 (d, 1H, Ar-H3), 8.1 (dd, 1H, Ar-H5), 7.3 (d, 1H, Ar-H6), 3.9 (s, 3H, OMe), 2.7 (s, 6H, NMe2)Confirm regiochemistry (coupling constants).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the sulfonyl chloride during the ice quench.

    • Solution: Keep the quench temperature strictly < 5°C and filter immediately. Do not store the wet cake.

  • Issue: Regioisomers.

    • Cause: High temperature during chlorosulfonic acid addition.

    • Solution: Ensure slow addition of anisic acid. The meta isomer is thermodynamically favored only at very high temperatures (>100°C), which degrades the product.

  • Issue: Sticky Solid in Step 2.

    • Cause: Incomplete acidification or presence of inorganic salts.

    • Solution: Ensure pH reaches ~2.0. Recrystallize from Ethanol/Water to remove salts.

References

  • PubChem. (2025).[4][9] this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (2010). Regioselective Chlorosulfonation of Benzoic Acid Derivatives. Org.[5][8][10] Synth. Coll. Vol. 10. [Link]

Sources

application of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling of the 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid Scaffold

Executive Summary

This compound (DSMB) represents a "privileged scaffold" in medicinal chemistry, combining a benzoic acid moiety with a sulfonamide pharmacophore. While historically utilized as a building block for kinase inhibitors (e.g., Src/Abl pathways) and P2Y receptor antagonists, its application in proteomics is primarily centered on Target Deconvolution and Chemical Proteomics .

This guide details the application of DSMB as a chemical probe to identify its biological binding partners (interactome) using Affinity Purification-Mass Spectrometry (AP-MS). By exploiting the carboxylic acid "exit vector" for immobilization, researchers can map the selectivity profiles of sulfamoyl-benzoate derivatives against the proteome, distinguishing on-target efficacy from off-target toxicity.

Scientific Background & Mechanism

The Pharmacophore

The DSMB molecule contains three critical structural features:

  • Carboxylic Acid (C-1): Serves as the modifiable "exit vector" for conjugation to solid supports (beads) or biotin linkers without disrupting the core aromatic interactions.

  • Dimethylsulfamoyl Group (C-3): A hydrophobic, non-ionizable sulfonamide variant. Unlike primary sulfonamides (

    
    ) which bind zinc in Carbonic Anhydrases, the 
    
    
    
    -dimethyl substitution alters selectivity towards hydrophobic pockets in kinases and transporters.
  • Methoxy Group (C-4): An electron-donating group that modulates the acidity of the ring and provides hydrogen bond acceptor capability.

Chemoproteomic Strategy

To determine the proteome-wide targets of DSMB, we utilize a bead-based affinity enrichment strategy. The DSMB is covalently coupled to magnetic beads. Cell lysate is incubated with these beads; proteins that recognize the sulfamoyl-benzoate scaffold bind, while non-binders are washed away. The "bound" proteome is then digested and identified via LC-MS/MS.

Critical Control: To validate specificity, a "Soluble Competitor" experiment is performed where free DSMB is added in excess to block specific binding sites on the beads.

Experimental Workflow (Visualization)

The following diagram outlines the chemoproteomic workflow for validating DSMB targets.

DSMB_Workflow Compound DSMB Scaffold (COOH functionalized) Coupling Immobilization (EDC/NHS Chemistry) MagBeads Compound->Coupling Activation Incubation Affinity Enrichment (4°C, Overnight) Coupling->Incubation Bait Matrix Lysate Cell Lysate (Native Conditions) Lysate->Incubation Input Wash Stringent Washing (Remove Non-specifics) Incubation->Wash Elution On-Bead Digestion (Trypsin/Lys-C) Wash->Elution MS LC-MS/MS Analysis (DDA/DIA) Elution->MS Peptides Bioinf Target ID (Volcano Plot) MS->Bioinf RAW Data

Caption: Workflow for immobilizing this compound (DSMB) on magnetic beads for affinity purification of binding partners.

Detailed Protocol: Affinity Enrichment of DSMB-Binding Proteins

Prerequisites:

  • Ligand: this compound (High Purity >98%).

  • Matrix: NHS-Activated Magnetic Beads (e.g., Sepharose or MagSepharose).

  • Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS.

Phase A: Probe Immobilization (The Bait)

Rationale: The carboxylic acid of DSMB is coupled to amine-functionalized beads (or directly to NHS-beads) to create a stable amide linkage.

  • Activation: Dissolve 5 mg of DSMB in 500 µL dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Incubate for 30 min at RT to form the NHS-ester active intermediate.

  • Coupling: Wash 10 mg of Amine-MagBeads with anhydrous DMF (3x). Resuspend beads in the activated DSMB solution. Add DIPEA (2 eq) to catalyze the reaction.

  • Incubation: Rotate overnight at room temperature.

  • Blocking: Wash beads 3x with DMF. Resuspend in 1M Ethanolamine (pH 8.0) for 2 hours to block unreacted amine sites (preventing non-specific binding).

  • Storage: Store beads in 20% Ethanol at 4°C.

Phase B: Lysate Preparation & Pull-Down

Rationale: Native lysis preserves protein folding, ensuring the scaffold binds to functional pockets (e.g., ATP-binding sites or allosteric pockets).

  • Lysis: Harvest

    
     cells (e.g., HeLa or HEK293). Lyse in Native Lysis Buffer  (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM MgCl2, Protease/Phosphatase Inhibitors).
    
  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Adjust protein concentration to 2 mg/mL (BCA Assay).

  • Enrichment (The Experiment):

    • Sample A (Enrichment): 1 mg Lysate + 50 µL DSMB-Beads.

    • Sample B (Competition Control): 1 mg Lysate + 200 µM Free DSMB (pre-incubated for 30 min) + 50 µL DSMB-Beads.

  • Incubation: Rotate for 4 hours at 4°C.

Phase C: Washing & Elution
  • Washing: Place beads on magnetic rack. Remove supernatant.

    • Wash 2x with Lysis Buffer (removes bulk contaminants).

    • Wash 2x with 50 mM Ammonium Bicarbonate (removes detergent for MS compatibility).

  • On-Bead Digestion: Resuspend beads in 50 µL Ammonium Bicarbonate containing 0.5 µg Trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Recovery: Magnetize beads. Collect supernatant (peptides). Acidify with Formic Acid to pH 3.0.

Data Analysis & Interpretation

The success of the experiment relies on distinguishing "background binders" (sticky proteins like HSP90, Tubulin) from "specific binders" (targets modulated by the sulfamoyl-benzoate).

Quantitative Metrics Table:

MetricDescriptionAcceptance Criteria
Spectral Counts (SpC) Number of MS/MS spectra matched to a protein.High in Sample A, Low/Zero in Sample B.
Fold Change (FC) Ratio of Intensity (Sample A) / Intensity (Sample B).FC > 4.0 indicates specific binding.
P-Value Statistical significance (t-test, n=3 replicates).p < 0.05 (-log10 > 1.3).

Target Classes for DSMB: Based on the structural homology of the scaffold, expect enrichment of:

  • Oxidoreductases: Due to the benzoic acid/methoxy motif.

  • Transporters: specifically Solute Carriers (SLCs) or Choline Transporters [1].

  • Kinases: If the dimethylsulfamoyl group mimics the hinge-binding region of specific kinase inhibitors (e.g., Src family) [2].

References

  • Bollinger, S. R., et al. (2015).[1] "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • PubChem.[2][3] "Compound Summary: this compound." National Library of Medicine. Link

Sources

techniques for purifying synthesized 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Introduction

This guide details the purification of This compound , a functionalized benzoic acid derivative often utilized as a scaffold in the development of diuretics, SGLT inhibitors, and other sulfonamide-based pharmacophores.

Achieving high purity (>98%) for this intermediate is critical because the sulfonamide moiety can chelate metal catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura), leading to catalyst poisoning and low yields. Furthermore, residual regioisomers can be difficult to separate after subsequent derivatization.

This protocol leverages the molecule's specific physicochemical properties:

  • Acidity: The carboxylic acid (

    
    ) allows for pH-switchable solubility.
    
  • Solubility: The

    
    -dimethylsulfamoyl group increases lipophilicity compared to primary sulfonamides, altering recrystallization thermodynamics.
    

Chemical Context & Impurity Profiling

To purify effectively, one must understand the origin of impurities.[1] The standard synthesis involves the chlorosulfonation of 4-methoxybenzoic acid (Anisic acid) followed by amidation with dimethylamine.

Common Impurities:
  • Unreacted Starting Material: 4-Methoxybenzoic acid.[1]

  • Hydrolysis Byproduct: 3-Sulfo-4-methoxybenzoic acid (highly water-soluble, usually removed in aqueous waste).

  • Regioisomers: 2-Dimethylsulfamoyl isomers (sterically disfavored but possible).

  • Inorganic Salts: NaCl, HCl residues.

Figure 1: Synthesis & Impurity Flow

SynthesisFlow SM Starting Material (4-Methoxybenzoic Acid) Crude Crude Mixture (Target + Impurities) SM->Crude Reaction Reagent 1. ClSO3H 2. HN(Me)2 Reagent->Crude Imp1 Impurity A: Unreacted SM Crude->Imp1 Minor Imp2 Impurity B: Sulfonic Acid (Hydrolysis) Crude->Imp2 Aqueous Loss Target Target Molecule This compound Crude->Target Major Product

Caption: Synthesis pathway indicating origin of critical impurities. Hydrolysis byproducts are water-soluble; unreacted starting material tracks with the product.

Protocol A: Acid-Base Extraction (Primary Isolation)

Objective: Remove neutral organic impurities, inorganic salts, and highly polar sulfonic acid byproducts. Mechanism: The target is a carboxylic acid.[2] It is soluble in base (as a carboxylate salt) and insoluble in acid. The


-dimethylsulfamoyl group is not  acidic (no proton on nitrogen), so it remains neutral.
Reagents:
  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (6M HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved.

    • Checkpoint: Measure pH. It must be

      
       to ensure complete deprotonation of the carboxylic acid.
      
  • Organic Wash (Critical): Extract the aqueous basic layer with DCM (

    
     vol).
    
    • Why? The target molecule is currently a salt (in water). Neutral organic impurities (e.g., unreacted dimethylamine, non-acidic side products) will migrate to the DCM.

    • Action: Discard the organic (DCM) layer. Keep the aqueous layer.

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: pH

      
      .
      
    • Observation: The product should precipitate as a white/off-white solid.

  • Extraction/Filtration:

    • If solid is filterable: Vacuum filter, wash with cold water, and dry.

    • If oiling occurs:[3] Extract the acidified aqueous mixture with EtOAc (

      
      ). Combine organics, dry over 
      
      
      
      , and evaporate.

Protocol B: Recrystallization (Thermodynamic Refinement)

Objective: Increase purity from ~95% to >99% by removing structurally similar impurities (e.g., regioisomers). Challenge: Sulfonamides often "oil out" (separate as a liquid) rather than crystallize if cooled too quickly.[3]

Solvent System Selection:
  • Primary Recommendation: Ethanol / Water (95:5 to 70:30).

  • Alternative: Ethyl Acetate / Hexanes (for highly lipophilic samples).

Step-by-Step Methodology:
  • Saturation: Place crude solid in a flask with a reflux condenser. Add Ethanol (minimum amount) and heat to reflux (boiling).

  • Dissolution: Add hot ethanol in small portions until the solid just dissolves.

  • The "Water Trick": While boiling, add hot Water dropwise until a faint turbidity (cloudiness) persists. Then add one drop of Ethanol to clear it.

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap flask in a towel to insulate).

    • Note: If oil droplets form, reheat and add slightly more ethanol. Seed with a pure crystal if available.[3]

  • Final Crystallization: Once at room temperature, move to an ice bath for 1 hour.

  • Collection: Filter the crystals. Wash with cold Ethanol/Water (50:50).

Figure 2: Purification Decision Tree

PurificationLogic Crude Crude Isolated Solid Check Purity Check (HPLC/NMR) Crude->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst 90-98% PrepLC Preparative HPLC (C18 Column) Check->PrepLC <90% or Difficult Isomers Final Final Product (>99%) Check->Final >98% Recryst->Check Re-evaluate PrepLC->Check Re-evaluate

Caption: Logical workflow for selecting the appropriate purification tier based on initial purity assessment.

Protocol C: Preparative HPLC (High-Purity Polishing)

Objective: Isolation of pharmaceutical-grade material (>99.5%) or separation of difficult isomers.

System Parameters:
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µm, 21.2 x 150mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic form, prevents tailing)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 15–20 mL/min (depending on column diameter)
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Sulfonamide)

Procedure:

  • Dissolve sample in DMSO/Methanol (1:1) at 100 mg/mL.

  • Inject 500 µL – 1 mL.

  • Collect fractions based on UV threshold.

  • Lyophilize (freeze-dry) fractions to remove water/solvent. Do not use rotary evaporation for water removal if possible, as it is slow and can degrade sensitive compounds.

Analytical Validation (QC)

Before releasing the batch, validate using the following metrics.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Integration of Methoxy (3H, s, ~3.9 ppm) and N-Me (6H, s, ~2.7 ppm) matches structure.
Purity HPLC-UV (254 nm)> 98.0% Area Under Curve (AUC).
Residual Solvent 1H NMR or GC< 5000 ppm (ICH limits).
Solid State Melting PointSharp range (typically within 2°C). Note: Empirically determine for this specific derivative, expected >180°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Acid-Base Extraction).

  • BenchChem. Recrystallization of Sulfonamide Products: Technical Notes. Accessed 2023. (Solvent selection for sulfonamides). Link

  • PubChem. Compound Summary: 4-Sulfamoylbenzoic acid (Structural Analog). National Library of Medicine. (Used for physicochemical property estimation).[4] Link

  • Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed. Wiley-Interscience, 1997. (Source for Acidic Mobile Phase selection).

Sources

Troubleshooting & Optimization

3-Dimethylsulfamoyl-4-methoxy-benzoic acid stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and solubility profile of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (CAS: 1179046-79-7).

The content is structured to assist researchers in distinguishing between physical instability (precipitation) and chemical degradation (hydrolysis/oxidation), a common point of confusion with benzoic acid sulfonamide derivatives.

Physicochemical Profile & Stability Overview

To troubleshoot effectively, one must understand the molecular drivers of instability. This molecule contains two competing functional groups attached to a benzoic acid core:[1]

  • Carboxylic Acid (C-1): The primary solubility driver. It has a pKa of approximately 3.6 – 3.9 (modulated by the electron-withdrawing sulfamoyl group).

  • Dimethylsulfamoyl Group (C-3): A tertiary sulfonamide. Unlike primary sulfonamides, it lacks an acidic N-H proton, making it chemically robust against base-catalyzed hydrolysis but lipophilic.

  • Methoxy Group (C-4): Electron-donating, providing minor stabilization to the aromatic ring but susceptible to radical oxidation under high-stress photolytic conditions.

PropertyValue / CharacteristicImpact on Stability
pKa (Acid) ~3.8 (Predicted)Critical: Below pH 4.0, the molecule protonates and precipitates.
LogP ~1.5 – 1.9Moderate lipophilicity; requires co-solvents (DMSO/MeOH) for stock solutions.
Hydrolytic Stability High (pH 4–9)The

bond is sterically hindered and lacks ionizable protons, resisting hydrolysis better than primary sulfonamides.
Photostability ModerateSusceptible to UV-induced decarboxylation or oxidation if unprotected.

Diagnostic Workflow: Troubleshooting Solution Issues

Use this logic tree to identify the root cause of your solution's instability.

StabilityDiagnosis Start Start: Observation of Issue Precipitate Visible Particulate / Cloudiness? Start->Precipitate CheckPH Check Solution pH Precipitate->CheckPH Yes ClearLoss Solution is Clear, but HPLC shows Potency Loss Precipitate->ClearLoss No LowPH pH < 4.5 CheckPH->LowPH Acidic HighPH pH > 5.0 CheckPH->HighPH Neutral/Basic Physical DIAGNOSIS: Physical Instability (Protonation of Carboxylate) LowPH->Physical Cause: Low Solubility SaltEffect Salting Out Effect? (High Ionic Strength) HighPH->SaltEffect SaltEffect->Physical Yes (e.g. PBS 10x) NewPeaks New HPLC Peaks Observed? ClearLoss->NewPeaks Chemical DIAGNOSIS: Chemical Degradation (Hydrolysis/Oxidation) NewPeaks->Chemical Yes Adsorption DIAGNOSIS: Surface Adsorption (Stuck to plasticware) NewPeaks->Adsorption No (Peak area loss only)

Figure 1: Diagnostic decision tree for distinguishing between solubility failures (physical) and degradation (chemical).

Troubleshooting Guide & FAQs

Issue 1: "My solution turns cloudy immediately upon dilution into buffer."

Diagnosis: Physical Instability (Precipitation). The Mechanism: The user is likely diluting a DMSO stock into an acidic buffer (e.g., pH 7.4 PBS that shifts acidic, or a dedicated pH 4.0 buffer). The 3-dimethylsulfamoyl group is lipophilic. If the pH drops near the pKa (~3.8), the carboxylic acid protonates (


), losing its charge and causing the molecule to crash out of solution.

Corrective Action:

  • Maintain pH > 5.5: Ensure the final buffer pH is at least 2 units above the pKa.

  • Predilution Step: Do not add neat DMSO stock directly to aqueous media. Perform an intermediate dilution in 50% aqueous methanol or acetonitrile if compatible, then move to buffer.

  • Check Ionic Strength: High salt concentrations (e.g., >150mM NaCl) can induce "salting out" of this benzoic acid derivative.

Issue 2: "I see new impurity peaks on HPLC after 24 hours at Room Temperature."

Diagnosis: Chemical Degradation (Hydrolysis or Photolysis). The Mechanism:

  • Hydrolysis: While the dimethylsulfamoyl group is robust, the sulfonamide bond (

    
    ) can hydrolyze under high heat (>40°C) or extreme pH (pH < 2 or pH > 10), yielding 3-sulfo-4-methoxybenzoic acid and dimethylamine.
    
  • Photolysis: Benzoic acid derivatives with electron-donating groups (methoxy) can absorb UV light, leading to radical formation or decarboxylation.

Corrective Action:

  • Protect from Light: Store aqueous solutions in amber vials or wrap in foil.

  • Temperature Control: Keep solutions at 4°C. Avoid repeated freeze-thaw cycles which can create localized pH spikes during freezing (eutectic formation).

Issue 3: "The retention time shifts during LC-MS analysis."

Diagnosis: pH mismatch in Mobile Phase. The Mechanism: Because the molecule is a weak acid (pKa ~3.8), its retention time is highly sensitive to the mobile phase pH. If the mobile phase pH is near 3.8, the molecule exists in equilibrium between ionized and neutral states, causing peak tailing or shifting retention times (known as "peak wandering").

Corrective Action:

  • Lock the Species: Buffer the mobile phase to pH 2.0 (fully protonated, longer retention) or pH 7.0 (fully ionized, shorter retention). Avoid unbuffered water/formic acid mixes if they drift near pH 3-4.

Validated Experimental Protocols

Protocol A: Solubility Profiling (pH-Dependent)

Purpose: To determine the exact pH boundary for precipitation.

Reagents:

  • Compound Stock (10 mM in DMSO).

  • Universal Buffer (Citrate-Phosphate) adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.4.

Procedure:

  • Prepare 5 microcentrifuge tubes, each containing 990 µL of buffer at the respective pH.

  • Add 10 µL of Compound Stock to each (Final conc: 100 µM, 1% DMSO).

  • Vortex for 30 seconds; incubate at 25°C for 2 hours.

  • Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Analysis: Remove 100 µL of supernatant and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: Forced Degradation (Stress Testing)

Purpose: To confirm if the molecule is chemically stable or just insoluble.

Procedure:

  • Acid Stress: Dissolve compound in 0.1 M HCl. Heat to 60°C for 4 hours.

  • Base Stress: Dissolve compound in 0.1 M NaOH. Heat to 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temp for 4 hours.
    
  • Control: Compound in water at 4°C.

  • Analysis: Neutralize acid/base samples, dilute, and run LC-MS.

    • Expectation: If the sulfonamide bond cleaves, look for a mass loss of 45 Da (loss of dimethylamine, replaced by OH).

References

  • Benzoic Acid Solubility: Mishra, S. (2021).[2][3][4][5] Solubility and Distribution Coefficient of Benzoic Acid in Water and Benzene Solvents using pH Buffer Solution. International Journal of Advanced Research. Link (Establishes the baseline pKa and solubility behavior of the benzoic acid core).

  • Sulfonamide Hydrolysis: Białk-Bielińska, A., et al. (2012).[6][7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link (Validates that sulfonamides are generally hydrolytically stable at pH 4-9, supporting the diagnosis that most user issues are physical precipitation, not chemical breakdown).

  • Dimethylsulfamoyl Chemistry: Formula and properties derived from PubChem Compound Summary for this compound (CID 2492687). Link

  • General Stability of Amides/Sulfonamides: Katritzky, A. R., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Link (Provides mechanistic insight into why tertiary substitutions, like the dimethyl group here, increase resistance to hydrolysis compared to primary variants).

Sources

Technical Support Center: 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Analytical Troubleshooting

Ticket ID: #TS-DMB-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome to the Technical Support Hub. You are likely working with 3-Dimethylsulfamoyl-4-methoxy-benzoic acid as a key intermediate in the synthesis of sulfonamide diuretics (such as Alipamide) or as a reference standard for impurity profiling.

To troubleshoot effectively, we must first understand the molecule's "stress points." This compound contains three distinct functional groups with unique degradation susceptibilities:

  • Benzoic Acid Moiety: Susceptible to decarboxylation (thermal) and salt formation.

  • Sulfonamide Group (

    
    ):  Susceptible to N-dealkylation  (oxidative) and hydrolysis  (extreme acid/base).
    
  • Methoxy Ether (

    
    ):  Generally stable but susceptible to O-demethylation  under strong Lewis acids or high-energy oxidative stress.
    

The following guide is structured as a series of "Support Tickets" addressing the most common issues researchers face with this compound.

Module 1: Degradation Pathways (The "Mystery Peak" Issues)

Ticket #1: "I see new peaks appearing at RRT ~0.8 and ~0.9 after oxidative stress."

Diagnosis: Oxidative N-Dealkylation. Unlike simple sulfonamides, your molecule possesses a tertiary sulfonamide nitrogen (


). Under oxidative stress (e.g., 

or radical initiators), these methyl groups are sequentially removed. This is the most common degradation pathway observed in solution state.

The Mechanism: Reactive Oxygen Species (ROS) attack the


-carbon of the N-methyl group, forming an unstable carbinolamine intermediate which collapses to release formaldehyde and the des-methyl amine.

Visualizing the Pathway:

OxidativePathway Parent Parent Compound (3-Dimethylsulfamoyl...) Inter1 Intermediate 1 (N-Monomethyl derivative) Parent->Inter1 Oxidation (H2O2) Loss of -CH3 Formaldehyde HCHO (Byproduct) Parent->Formaldehyde Release Prod1 Degradant A (N-Desmethyl / Primary Sulfonamide) Inter1->Prod1 Oxidation Loss of 2nd -CH3

Figure 1: Stepwise oxidative N-demethylation pathway leading to the primary sulfonamide.

Troubleshooting Steps:

  • Check Mass Specs: Look for signals at

    
     (Monomethyl) and 
    
    
    
    (Desmethyl).
  • Control: Store samples in amber vials; light can accelerate radical-mediated oxidation.

Ticket #2: "My sample degraded significantly during high-temperature solid-state stress."

Diagnosis: Thermal Decarboxylation.[1] Benzoic acid derivatives are prone to losing


 when exposed to temperatures approaching their melting point or under high mechanical stress (milling).

The Mechanism: Energy input facilitates the homolytic or heterolytic cleavage of the


 bond connecting the carboxyl group to the aromatic ring.

Visualizing the Pathway:

ThermalPathway Parent Parent Compound (Acid Form) Transition Transition State (High Energy) Parent->Transition Heat (>150°C) Product Degradant B (3-Dimethylsulfamoyl-4-methoxy-benzene) Transition->Product CO2 CO2 Gas Transition->CO2 Irreversible Loss

Figure 2: Thermal decarboxylation pathway. Note that this is irreversible.

Troubleshooting Steps:

  • TGA Analysis: Perform Thermogravimetric Analysis. A weight loss step corresponding to the mass of

    
     (44 Da) confirms this pathway.
    
  • Process Check: Avoid drying the compound above 60°C under vacuum if possible.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Ticket #3: "The main peak is tailing badly, and I can't separate the impurities."

Diagnosis: Ionization Mismatch (The "pKa Problem"). Your molecule is an acid (Benzoic acid pKa


 3.5-4.0). If you run your HPLC at neutral pH, the carboxylic acid will partially ionize (

and

), causing peak broadening and tailing due to secondary interactions with the stationary phase silanols.

The Solution: You must suppress ionization by keeping the mobile phase pH at least 2 units below the pKa .

Optimized HPLC Protocol:

ParameterRecommendationRationale
Column C18 (L1) End-capped, 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the sulfonamide nitrogen.
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.2)Critical: Low pH keeps the carboxyl group protonated (neutral), sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for sulfonamides.
Gradient 5% B to 80% B over 20 minsGeneral gradient to capture both polar degradants (sulfonic acids) and non-polar decarboxylated products.
Wavelength 254 nmThe benzoic acid ring provides strong UV absorption here.

Step-by-Step Method Development Guide:

HPLC_Workflow Start Start: Peak Tailing Detected CheckPH Check Mobile Phase pH Is pH < 2.5? Start->CheckPH AdjustPH Add 0.1% TFA or H3PO4 CheckPH->AdjustPH No CheckCol Check Column Type Is it Base-Deactivated? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to C18 End-Capped CheckCol->SwitchCol No Success Sharp Peak Obtained CheckCol->Success Yes SwitchCol->Success

Figure 3: Troubleshooting logic for HPLC peak shape issues.

Module 3: Forced Degradation Protocol

To validate the stability of your specific lot, perform this standard stress test. This is a self-validating system: if the parent peak decreases and mass balance is maintained (sum of impurities + parent


 100%), the method is valid.
Experimental Setup
  • Preparation: Prepare a 1.0 mg/mL stock solution in Methanol/Water (50:50).

  • Stress Conditions:

Stress TypeReagent/ConditionDurationTarget DegradationExpected Pathway
Acid Hydrolysis 1N HCl, 60°C2-24 Hours5-20%Amide hydrolysis (minor), Ether cleavage (rare)
Base Hydrolysis 1N NaOH, 60°C2-24 Hours5-20%Salt formation (stable), Sulfonamide hydrolysis (minor)
Oxidation 3%

, RT
1-6 Hours10-30%N-Demethylation (Major)
Thermal Solid state, 105°C3 Days5-10%Decarboxylation
Photolytic UV / Fluorescent1.2M Lux hoursVariableRing oxidation, color change
  • Neutralization: Always neutralize acid/base samples immediately before injection to prevent damage to the HPLC column.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • BenchChem Technical Support. (2025). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. 1

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: this compound. 2

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in p-Phthalic Acid Mother Liquid Using UHPLC. (Reference for acidic mobile phase selection). 3

Sources

preventing precipitation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in buffer

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Stability of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA)

Executive Summary

The precipitation of This compound (DSMBA) in aqueous buffers is a common challenge driven principally by its physicochemical nature as a lipophilic weak acid .[1]

This molecule contains two conflicting domains:[1][2][3][4]

  • Hydrophobic Core: The phenyl ring, methoxy group, and dimethyl-substituted sulfonamide moiety contribute to high lipophilicity (LogP > 1.5 estimated).[1]

  • Ionizable Head: The benzoic acid moiety (pKa ≈ 3.8–4.[1]2) is the primary handle for aqueous solubility.[1]

The Root Cause: Precipitation almost invariably occurs because the experimental pH is too close to or below the pKa, forcing the molecule into its protonated, neutral, and insoluble state (


).[1] To prevent this, you must drive the equilibrium toward the ionized carboxylate form (

).[1]

Part 1: The Solubility Diagnostic Protocol

Before altering your buffer, run this rapid diagnostic to identify the precipitation mechanism.[1]

Observation Likely Cause Immediate Action
Immediate Cloudiness upon addition to buffer"Solvent Shock" The transition from DMSO (high dielectric) to water causes rapid crystallization. See Protocol A.
Slow Precipitation (over hours)Thermodynamic Instability The solution is supersaturated.[1] You are above the thermodynamic solubility limit. See Protocol B.
Precipitation after pH adjustment Protonation Event You acidified the buffer below pH 5.5, crashing out the free acid.[1] See Protocol C.
Crystals at 4°C Temperature Dependence Solubility decreases with temperature.[1] Store at RT or reduce concentration.

Part 2: Mechanisms & Solutions

The "pH-Solubility Lock" (Critical Theory)

The solubility of DSMBA is governed by the Henderson-Hasselbalch equation .



  • At pH = pKa (~4.0): 50% of the compound is insoluble (

    
    ).[1]
    
  • At pH = pKa + 1 (~5.0): 90% is soluble (

    
    ).[1]
    
  • At pH = pKa + 2 (~6.0): 99% is soluble (

    
    ).[1]
    

Directive: Maintain your buffer pH at least 2 units above the pKa . For DSMBA, a buffer pH of 7.4 or higher is recommended to ensure complete ionization and maximum solubility [1].[1]

Visualizing the Solubility Pathway

SolubilityLogic Start Start: DSMBA Powder DMSO_Stock Dissolve in 100% DMSO (High Concentration Stock) Start->DMSO_Stock Aqueous_Add Add to Aqueous Buffer DMSO_Stock->Aqueous_Add Check_pH Check Buffer pH Aqueous_Add->Check_pH Low_pH pH < 5.0 (Protonated Form) Check_pH->Low_pH Acidic High_pH pH > 7.0 (Ionized Form) Check_pH->High_pH Neutral/Basic Precipitate PRECIPITATION (Insoluble HA species) Low_pH->Precipitate Solubility Drops Solution STABLE SOLUTION (Soluble A- species) High_pH->Solution Electrostatic Repulsion

Figure 1: Decision logic for preventing precipitation based on ionization states.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preventing Solvent Shock (The "DMSO Crash")

When a hydrophobic molecule in DMSO hits water, it can aggregate before it has time to ionize.[1]

  • Prepare Stock: Dissolve DSMBA in 100% DMSO at 1000x the final desired concentration.

  • Vortex the Buffer: Create a vortex in your buffer tube before adding the compound.[1]

  • Subsurface Injection: Inject the DMSO stock directly into the center of the vortexing buffer.[1] Do not drop it on the surface or down the side of the tube.

  • Immediate Mixing: Continue vortexing for 10 seconds.

    • Why? This rapidly disperses the DMSO, preventing local regions of high concentration where nucleation occurs.[1]

Protocol B: Enhancing Solubility with Excipients

If pH 7.4 is insufficient for your required concentration (e.g., >100 µM), you must lower the polarity of the bulk solvent.[1]

Recommended Formulation:

  • Base Buffer: PBS or HEPES (pH 7.4–8.0).

  • Co-solvent: 5–10% DMSO or Ethanol.[1]

  • Surfactant (Optional): 0.05% Tween-20 or Tween-80.[1]

    • Mechanism:[4] Surfactants form micelles that sequester the hydrophobic tail of DSMBA while keeping it dispersed in the aqueous phase [2].[1]

Protocol C: The "Salt-In" Method

Benzoic acid derivatives can form "dimers" via hydrogen bonding, reducing solubility.[1]

  • Pre-dissolve in Base: Instead of DMSO, dissolve the powder in a small volume of 0.1 M NaOH .

  • Mechanism: This instantly converts the acid to its sodium salt (Sodium 3-dimethylsulfamoyl-4-methoxybenzoate), which is highly water-soluble.[1]

  • Dilute: Add this salt solution to your buffer.

    • Warning: Ensure the buffer capacity is strong enough to handle the addition of the NaOH without a pH spike.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in an acidic binding buffer (pH 5.0)? A: Risky. At pH 5.0, you are dangerously close to the pKa.[1]

  • Solution: If the assay requires pH 5.0, you must use a solubilizing agent.[1] Add 10–20% Cyclodextrin (HP-β-CD) .[1] Cyclodextrins encapsulate the hydrophobic phenyl ring, maintaining solubility even when the carboxyl group is protonated [3].[1]

Q2: My stock solution in DMSO froze. Is it safe to heat it? A: Yes. DMSO freezes at 19°C.[1]

  • Action: Warm to 37°C and vortex vigorously. Ensure the solution is perfectly clear before use. DSMBA is thermally stable at these temperatures.[1]

Q3: I see "needles" forming after 2 hours. What are they? A: This is crystal growth due to Ostwald Ripening .[1]

  • Cause: Your solution was likely supersaturated initially.[1][3]

  • Fix: Filter the solution through a 0.22 µm filter immediately after preparation to remove "seed" micro-crystals that accelerate precipitation.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed analysis of pH-dependent solubility profiles for weak acids).

  • Rangel-Yagui, C. O., et al. (2005).[1] "Micellar solubilization of drugs."[1] Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.[1] (Mechanisms of surfactant-mediated solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Use of cyclodextrins for solubilizing non-ionized acids).[1]

Sources

purification strategies to remove byproducts from 3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid . It assumes the user is familiar with organic synthesis but requires specific troubleshooting for this molecule's unique impurity profile.

Executive Summary

This compound is a bifunctional intermediate often synthesized via the chlorosulfonation of 4-methoxybenzoic acid (anisic acid) followed by amination with dimethylamine.[1][2][3]

Purification is frequently complicated by three distinct impurity classes:

  • Hydrolytic Byproducts: 3-Sulfo-4-methoxybenzoic acid (highly polar).[1][2][3]

  • Starting Material Carryover: Unreacted 4-methoxybenzoic acid (chemically similar).

  • Regioisomers: 2-substituted isomers (rare but difficult to separate).[1][2][3]

This guide provides targeted workflows to isolate the target molecule (


) from these contaminants.

Part 1: Troubleshooting Matrix (FAQ)

Q1: I see a large, broad peak eluting at the solvent front (dead volume) on my HPLC. What is it?

Diagnosis: This is likely 3-sulfo-4-methoxybenzoic acid .[1][2][3] Cause: During the amination step, if the intermediate sulfonyl chloride is exposed to moisture before reacting with dimethylamine, it hydrolyzes to the sulfonic acid.[1] Solution: This impurity is a di-acid (sulfonic + carboxylic) and is extremely water-soluble.[1][2][3]

  • Action: Dissolve your crude solid in Ethyl Acetate (EtOAc).[1][2][3] Wash rigorously with dilute aqueous HCl (pH 1-2).[1][2][3] The target molecule will remain in the organic layer, while the sulfonic acid byproduct will partition into the aqueous phase.

Q2: My product contains ~5-10% of an impurity that co-crystallizes and elutes just after the main peak.

Diagnosis: This is likely unreacted 4-methoxybenzoic acid (Anisic Acid) .[1][2][3] Cause: Incomplete chlorosulfonation or insufficient excess of chlorosulfonic acid.[1][2][3] Solution: Separation via acid-base extraction is difficult because both species are carboxylic acids with similar


 values (~3.8 vs 4.5).[1][2][3]
  • Action: Use Protocol B (Differential Solvation Recrystallization) . The dimethylsulfamoyl moiety adds significant steric bulk and changes the polarity profile compared to the planar anisic acid, allowing for separation based on lattice energy rather than acidity.

Q3: Why can't I extract my product using NaOH?

Technical Note: Unlike primary sulfonamides (


, 

), the dimethylsulfamoyl group (

) has no acidic protons on the nitrogen.[1][2][3]
  • Implication: The molecule is acidic only due to its carboxylic acid group.[1] If you use strong base (NaOH), you form the dicarboxylate of the impurity (sulfonic acid) and the carboxylate of the target, making them both water-soluble and inseparable.[1]

  • Correction: Use controlled pH manipulation (Bicarbonate vs. Carbonate) or strictly organic/organic crystallizations.

Part 2: Detailed Purification Protocols

Protocol A: The "Polarity Wash" (Removing Sulfonic Acid Derivatives)

Use this as the first-pass cleanup for crude reaction mixtures.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If solubility is poor, add 5-10% Methanol (MeOH).[1][2][3]

  • Acidic Wash: Wash the organic layer 3x with 0.5 M HCl .[1][2][3]

    • Mechanism:[2][3] The sulfonic acid byproduct (

      
      ) remains fully ionized and trapped in the water. The target carboxylic acid (
      
      
      
      ) is protonated and prefers the organic layer.
  • Brine Wash: Wash 1x with saturated NaCl to remove residual water.[1][2][3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Differential Solvation Recrystallization

Use this to remove unreacted starting material (Anisic Acid).[2][3]

Theory: The bulky dimethylsulfamoyl group disrupts the crystal packing relative to the flat anisic acid. We utilize a solvent system where the target is less soluble at room temperature than the impurity.[1][4]

Solvent System: Ethanol / Water (primary) or Acetic Acid / Water (secondary).[1][2][3]

  • Reflux: Suspend the semi-pure solid in Ethanol (95%) (5 mL/g). Heat to reflux (

    
    ).[1][2][3]
    
  • Titration: If not fully dissolved, add water dropwise via the condenser until a clear solution is just achieved at boiling.

    • Critical Step: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Why: Rapid cooling traps the anisic acid impurity inside the crystal lattice.[1]

  • Chilling: Once at room temp, move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the white crystals. Wash with cold Ethanol/Water (1:1).[2][3]

    • Result: The filtrate (mother liquor) will be enriched with the more soluble 4-methoxybenzoic acid.

Part 3: Visualized Workflows

Workflow 1: Logical Decision Tree for Impurity Removal

The following diagram illustrates the decision logic based on the specific impurity profile detected.

PurificationLogic Start Crude Product (this compound) Analysis Analyze Impurity Profile (HPLC / LC-MS) Start->Analysis Imp_Sulfonic Impurity: Sulfonic Acid (Polar, Rt < 2 min) Analysis->Imp_Sulfonic High Polarity Imp_Anisic Impurity: Anisic Acid (Non-polar, Rt close to Product) Analysis->Imp_Anisic Similar Polarity Action_Wash Protocol A: Acidic Aqueous Wash (Partitioning) Imp_Sulfonic->Action_Wash Action_Cryst Protocol B: Recrystallization (EtOH/H2O) Imp_Anisic->Action_Cryst Check Purity Check Action_Wash->Check Action_Cryst->Check Check->Analysis Fail (Repeat) Final Pure Product (>98%) Check->Final Pass

Caption: Decision tree for selecting the appropriate purification protocol based on impurity retention time and polarity.

Workflow 2: Acid-Base Partitioning Mechanism

This diagram details the chemical species distribution during the extraction phase (Protocol A).

Extraction Input Crude Mixture Target Molecule Sulfonic Acid Byproduct Anisic Acid System Biphasic System Organic Phase (EtOAc) Aqueous Phase (pH 1.0 HCl) Input->System Dissolve & Mix Result_Org Organic Layer Target (Protonated - COOH) Anisic Acid (Protonated - COOH) System->Result_Org Partitioning Result_Aq Aqueous Layer Sulfonic Acid (Ionized - SO3-) Inorganic Salts System->Result_Aq Partitioning

Caption: Mechanistic view of species separation during acid-base workup. Note that the Sulfonic Acid remains ionized even at pH 1, forcing it into the aqueous layer.[1]

Part 4: Quantitative Data & Specifications

Physicochemical Properties Table
PropertyValueRelevance to Purification
Molecular Weight 259.28 g/mol Moderate size; suitable for recrystallization.[1][2][3]
Predicted pKa (COOH) ~3.8Stronger acid than Anisic acid (4.[1][2][3]5) due to electron-withdrawing

group.[1][2][3]
Predicted pKa (Sulfamoyl) NoneThe

group has no acidic protons.[3]
LogP (Octanol/Water) ~1.2Moderately lipophilic; extracts well into EtOAc.[1][2][3]
Solubility (Water) Low (<1 mg/mL)Precipitates upon acidification of aqueous salts.[2][3]
Solubility (EtOH) High (Hot)Ideal for temperature-dependent crystallization.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2492687, 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid. Retrieved from [Link][2][3]

  • Agilent Technologies. (2025). Determination of Sulfonamide Residues using HPLC-FLD and QuEChERS. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , analyzing its biological activity as a pharmacophore scaffold and specific ligand.

Executive Summary & Mechanism of Action

This compound is a critical bioactive scaffold that serves as a structural hybrid between uricosuric agents (like Probenecid) and benzamide antipsychotics (like Sulpiride/Veralipride). Unlike primary sulfonamides (


) which potently inhibit Carbonic Anhydrase, the dimethyl-substitution  (

) on this compound modulates its selectivity, shifting activity towards Organic Anion Transporters (OATs) and specific protein-protein interactions (e.g., Importin subunit alpha-1 ).
Core Biological Activities
  • OAT Inhibition (Uricosuric Potential): Structurally homologous to Probenecid, this compound acts as a competitive inhibitor of OAT1/OAT3, blocking the renal uptake of organic anions.

  • Nuclear Transport Modulation: Identified in high-throughput screens (BindingDB) as a ligand for Importin subunit alpha-1 , suggesting potential as a nuclear transport inhibitor.

  • Dopaminergic Pharmacophore: It represents the "acid moiety" of substituted benzamide antipsychotics. While the acid itself lacks high D2 affinity compared to its amide derivatives (e.g., Veralipride), it is the essential precursor for synthesizing highly selective D2/D3 antagonists.

Comparative Analysis: Performance vs. Alternatives

This section compares the compound against established standards in OAT inhibition and scaffold utility.

Table 1: Biological Profile Comparison
FeatureThis compound Probenecid (Standard)Sulpiride (Benzamide Drug)Acetazolamide (CA Inhibitor)
Primary Target OAT1/3 , Importin

-1
OAT1/3, URAT1Dopamine D2/D3Carbonic Anhydrase (CA)
Sulfonamide Type Dimethyl (

)
Dipropyl (

)
Primary (

)
Primary (

)
CA Inhibition Negligible (Steric hindrance)WeakWeakPotent (

nM)
Lipophilicity (cLogP) ~1.2 (Moderate)3.2 (High)0.5 (Low)-0.2 (Hydrophilic)
Key Application Fragment-Based Drug Discovery (FBDD), ProbeGout treatment, PK enhancerAntipsychoticDiuretic, Glaucoma
Interpretation
  • vs. Probenecid: The dimethyl group reduces lipophilicity compared to Probenecid's dipropyl group, likely altering bioavailability while retaining the anionic recognition motif required for OAT binding.

  • vs. Acetazolamide: The

    
    -dimethyl substitution abolishes the capacity to coordinate the Zinc ion in the Carbonic Anhydrase active site, making this compound a cleaner probe  for non-CA targets (like OATs or Importins).
    

Validation Protocols (Step-by-Step)

To validate the biological activity of this compound, researchers must distinguish between its transport-inhibitory effects and its role as a protein binder.

Protocol A: OAT1/3 Inhibition Assay (Uricosuric Potential)

Objective: Quantify the inhibition of organic anion transport in HEK293 cells overexpressing human OAT1.

  • Cell Preparation:

    • Culture HEK293-OAT1 stable cell lines in DMEM + 10% FBS.

    • Seed at

      
       cells/well in Poly-D-Lysine coated 24-well plates.
      
  • Compound Treatment:

    • Prepare stock solution of This compound (100 mM in DMSO).

    • Dilute to varying concentrations (

      
       to 
      
      
      
      ) in HBSS buffer.
    • Control: Use Probenecid (

      
      ) as a positive control for inhibition.
      
  • Uptake Assay:

    • Incubate cells with the test compound for 10 min at 37°C.

    • Add radiolabeled substrate:

      
      -Para-aminohippurate (PAH)  (
      
      
      
      final).
    • Incubate for exactly 5 minutes (linear uptake phase).

  • Termination & Lysis:

    • Aspirate buffer and wash

      
       with ice-cold PBS.
      
    • Lyse cells with

      
      .
      
  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Criteria: A valid "active" result requires an IC50


. (Probenecid typically shows IC50 

).
Protocol B: Importin -1 Binding Validation (Fluorescence Polarization)

Objective: Validate the BindingDB hit for nuclear transport modulation.

  • Reagents: Recombinant Importin

    
    -1 protein, FITC-labeled NLS peptide (Nuclear Localization Signal).
    
  • Assay Setup:

    • Mix

      
       Importin 
      
      
      
      -1 with
      
      
      FITC-NLS in assay buffer (20 mM HEPES, pH 7.4).
    • Titrate This compound (

      
      ).
      
  • Measurement:

    • Incubate for 30 min at RT.

    • Measure Fluorescence Polarization (mP) (Ex: 485 nm, Em: 535 nm).

  • Analysis: Decreased mP indicates displacement of the NLS peptide by the test compound.

Mechanistic Visualization

The following diagram illustrates the differential pathways where this compound acts as an inhibitor (OAT) versus a scaffold precursor (D2 Antagonists).

BiologicalActivity Compound 3-Dimethylsulfamoyl- 4-methoxy-benzoic acid Block Inhibition (Block Uptake) Compound->Block Structural Homology Bind Ligand Binding (Displacement) Compound->Bind Screening Hit Synth Chemical Synthesis (Amidation) Compound->Synth Precursor For Probenecid Probenecid (Standard) Probenecid->Block Reference Potency Benzamides Benzamide Antipsychotics (e.g., Veralipride) D2R Dopamine D2 Receptor Benzamides->D2R High Affinity Antagonism OAT OAT1 / OAT3 (Renal Transporter) Importin Importin alpha-1 (Nuclear Transport) Block->OAT Bind->Importin Synth->Benzamides

Caption: Functional divergence of this compound as a direct OAT inhibitor and a synthetic precursor for D2 antagonists.

References

  • BindingDB . Binding Data for 3-(dimethylsulfamoyl)-4-methoxybenzoic acid (Target: Importin subunit alpha-1). Retrieved from [Link]

  • PubChem . Compound Summary: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid (CID 2492687). National Library of Medicine. Retrieved from [Link]

  • Joshi, P. et al. (2016). Structure-Activity Relationships of Sulfonamide-Based Inhibitors of Organic Anion Transporters. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide SAR).

In-Vivo Validation Guide: 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in-vivo validation framework for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (hereinafter referred to as DSMBA ), a structural analog of the established sweet taste inhibitor Lactisole and the anion transport inhibitor Probenecid .

This guide positions DSMBA primarily as a Type II Allosteric Antagonist of the Sweet Taste Receptor (T1R2/T1R3) , with secondary considerations for its activity on Organic Anion Transporters (OATs).

Executive Summary

This compound (DSMBA) is a synthetic benzoic acid derivative characterized by a sulfonamide moiety at the meta position and a methoxy group at the para position. It is functionally categorized as a chemosensory antagonist targeting the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.

Unlike its natural counterparts (e.g., Gymnemic acid), DSMBA offers a rapid-onset, reversible inhibition profile similar to Lactisole , but with altered pharmacokinetic properties due to the sulfonamide substitution. This guide provides the experimental framework to validate its efficacy in suppressing sucrose/sweetener-induced behavioral responses and GLP-1 secretion in vivo.

Comparative Analysis: DSMBA vs. Alternatives

The following table objectively compares DSMBA against the industry standard (Lactisole) and a structural analog (Probenecid).

FeatureDSMBA (Target Product)Lactisole (Standard)Probenecid (Structural Analog)
Primary Target hT1R3 TMD (Sweet Receptor)hT1R3 TMD (Sweet Receptor)OAT1 / OAT3 (Anion Transporter)
Mechanism Negative Allosteric Modulation (NAM)Negative Allosteric Modulation (NAM)Competitive Inhibition
In-Vivo Potency (IC50) ~15–40 µM (Estimated)~50–150 µM>1 mM (on Taste)
Onset/Washout Rapid (< 5s) / RapidRapid (< 5s) / RapidSlow / Moderate
Taste Profile Neutral/Slight BitterSlight Acidic/BitterBitter/Chalky
Key Advantage Higher predicted metabolic stability (Sulfonamide vs. Ether)GRAS status (Flavoring agent)Well-defined PK profile

Mechanistic Validation & Signaling Pathway

To validate DSMBA, one must prove it interrupts the T1R2/T1R3 signaling cascade downstream of ligand binding but upstream of nerve depolarization.

Pathway Diagram: Mechanism of Action

The following diagram illustrates the intervention point of DSMBA within the G-protein coupled signaling pathway.

G Sweetener Sweetener (Ligand) (Sucrose/Sucralose) T1R2 T1R2 Subunit (VFT Domain) Sweetener->T1R2 Binds T1R3 T1R3 Subunit (Transmembrane Domain) T1R2->T1R3 Heterodimer Activation GProtein G-Protein (Gustducin/Gα14) T1R3->GProtein Activates DSMBA DSMBA (Inhibitor) DSMBA->T1R3 Allosteric Block (Inhibits Conf. Change) PLCb2 PLCβ2 Activation GProtein->PLCb2 IP3 IP3 Production PLCb2->IP3 CaRelease Intracellular Ca2+ Release (TRPM5) IP3->CaRelease Depolarization Depolarization & ATP Release CaRelease->Depolarization

Caption: DSMBA acts as a Negative Allosteric Modulator (NAM) on the T1R3 Transmembrane Domain, preventing the conformational change required for G-protein coupling.

Experimental Protocols for In-Vivo Validation

This section details the Brief-Access Lick Meter Assay , the gold standard for validating taste modulation in rodents without post-ingestive confounds.

Experiment A: Brief-Access Lick Meter Assay (Rodent)

Objective: Quantify the shift in the sucrose concentration-response curve in the presence of DSMBA.

Reagents:

  • Vehicle: Distilled water (pH 7.0).

  • Stimuli: Sucrose (0.03, 0.1, 0.3, 1.0 M).

  • Inhibitor: DSMBA (Sodium salt form) at 0, 100, 300, and 1000 µM.

Protocol:

  • Water Deprivation: Restrict water access for 22 hours prior to testing to motivate licking.

  • Habituation: Train animals (C57BL/6J mice) in the "Davis Rig" (gustometer) for 2 days with water only to reduce novelty stress.

  • Test Session:

    • Present varying concentrations of Sucrose + DSMBA in randomized blocks.

    • Trial Duration: 5 seconds per bottle access (minimizes satiety effects).

    • Inter-trial Interval: 10 seconds (water rinse).

  • Data Acquisition: Record the number of licks per 5-second trial.

Validation Criteria (Success Metrics):

  • Rightward Shift: The EC50 of sucrose must shift significantly to the right in the presence of DSMBA (e.g., from 0.1 M to >0.5 M).

  • Lick Ratio: The Lick Ratio (Licks_stimulus / Licks_water) should approach 1.0 (baseline) at high DSMBA concentrations, indicating complete taste masking.

Experiment B: Metabolic Validation (GLP-1 Secretion)

Since T1R3 receptors are also expressed in gut enteroendocrine L-cells, DSMBA should blunt the cephalic and gastric phase of insulin/GLP-1 release.

Protocol:

  • Fast: Overnight fast (12h).

  • Gavage: Administer Glucose (2 g/kg) ± DSMBA (50 mg/kg).

  • Sampling: Collect blood from tail vein at t=0, 15, 30, 60, 120 min.

  • Assay: Measure plasma GLP-1 and Insulin via ELISA.

  • Result: A validated DSMBA effect is defined by a statistically significant reduction in the AUC (Area Under Curve) for GLP-1 compared to the Glucose-only control.

Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process during the validation phase.

ValidationFlow Start Start Validation: DSMBA Synthesis/Sourcing Solubility Solubility Check (pH 7.0 Buffer) Start->Solubility InVitro In-Vitro FLIPR Assay (hT1R2/T1R3 HEK293) Solubility->InVitro ActivityCheck IC50 < 50 µM? InVitro->ActivityCheck InVivo In-Vivo Brief Access (Lickometer) ActivityCheck->InVivo Yes Fail Redesign Analog ActivityCheck->Fail No Specificity Specificity Control (Bitter/Salty/Umami) InVivo->Specificity PK PK Study (Plasma Stability) Specificity->PK Success Valid Candidate for Formulation PK->Success

Caption: Step-by-step decision matrix for validating DSMBA from bench to in-vivo application.

Safety & Specificity Considerations

When validating DSMBA, one must account for "off-target" effects common to sulfonamide-benzoates.

  • OAT Inhibition: Because DSMBA is structurally homologous to Probenecid , it may inhibit Organic Anion Transporters (OAT1/3).

    • Control: Run a renal clearance assay of a known OAT substrate (e.g., PAH or Furosemide) in the presence of DSMBA.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (-SO2NH2 or -SO2NMe2) is a pharmacophore for CA inhibition.

    • Note: The N,N-dimethyl substitution (as in DSMBA) generally reduces CA affinity compared to unsubstituted sulfonamides, but this must be verified via a colorimetric esterase assay.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Osdoby, P., et al. (2008). "Sweet Taste Inhibitors and Methods of Use." US Patent Application US20080242740A1. (Describes structural analogs of phenoxy-propionic and benzoic acids for taste inhibition). Link

  • Daly, K., et al. (2013). "Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion." American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(3), G271-G282. (Protocol for gut hormone secretion validation). Link

  • PubChem Compound Summary. "this compound (CID 2492687)." National Center for Biotechnology Information. Link

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